1-(2-(3,4-dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide
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Overview
Description
1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide is a synthetic organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of a dimethoxyphenyl group, an acetyl group, and an indoline carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux conditions in methanol with methanesulfonic acid as a catalyst . This reaction yields the tricyclic indole intermediate, which can then be further modified to introduce the dimethoxyphenyl and acetyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-HIV properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(3,4-dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)acetyl chloride: Used in the preparation of various derivatives and has similar chemical properties.
N-ethylindoline derivatives: Share the indoline core structure and exhibit similar reactivity and applications.
Uniqueness
1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-ethylindoline-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)acetyl]-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-22-21(25)17-13-15-7-5-6-8-16(15)23(17)20(24)12-14-9-10-18(26-2)19(11-14)27-3/h5-11,17H,4,12-13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJYQGOZGWWPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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